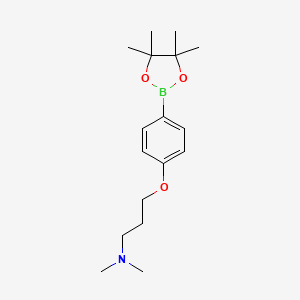
N,N-Dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-1-amine
説明
“N,N-Dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-1-amine” is an organic compound. It is a white to light yellow crystalline solid that is soluble in some organic solvents such as ethanol and dimethylformamide .
Molecular Structure Analysis
The molecular formula of this compound is C14H26BN3O2 . The exact molecular structure would require more detailed information such as NMR, HPLC, LC-MS, UPLC data .Chemical Reactions Analysis
The compound is an important organic synthesis intermediate. It is widely used in organic synthesis reactions, such as the reaction of aniline and ketone compounds to obtain arylamines. In addition, it can also be used to synthesize organometallic compounds (such as palladium complexes) and other organic compounds .Physical And Chemical Properties Analysis
The compound is a white to light yellow crystalline solid. It is soluble in some organic solvents such as ethanol and dimethylformamide. Its melting point is about 80-85 degrees Celsius .科学的研究の応用
Fluorescence Probes for Detecting Hydrogen Peroxide
A study by Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes, including compounds structurally related to N,N-Dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-1-amine. These probes were designed for detecting hydrogen peroxide (H2O2), showing varied fluorescence responses depending on their structure.
Crystal Structure and Vibrational Properties
In research conducted by Wu et al. (2021), compounds structurally similar to the target molecule were synthesized and analyzed. Their crystal structure and vibrational properties were investigated using spectroscopy and X-ray diffraction, providing insights into their molecular structure and potential applications.
Polymerization and Nanoparticle Production
Fischer et al. (2013) utilized related compounds in the polymerization process to create nanoparticles. These nanoparticles exhibited bright fluorescence emission, which could be tuned to longer wavelengths, indicating potential applications in imaging and sensing.
Photopolymerization in Dental Resins
A study by Nie & Bowman (2002) involved synthesizing a compound analogous to this compound for use in dental resin systems. The study focused on its application in photopolymerization, suggesting its utility in dental restorative materials.
Hydrogen Peroxide Vapor Detection
Fu et al. (2016) synthesized derivatives of the target compound for the detection of hydrogen peroxide vapor. The enhanced sensitivity and fast response of these compounds indicated their potential in explosive detection and environmental monitoring.
将来の方向性
One of the future directions for this compound could be its use in lithium metal batteries. A related compound, “N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (DMPATMB)”, has been proposed as an additive to remove hydrofluoric acid (HF) to optimize the electrode-electrolyte interface .
作用機序
The ADME properties of a compound depend on its chemical structure and can influence its bioavailability. Absorption of a compound can be affected by factors such as its size, polarity, and solubility. Distribution can be influenced by the compound’s lipophilicity and its binding to plasma proteins. Metabolism can occur through various enzymatic reactions, and excretion can occur through the kidneys or liver .
The molecular and cellular effects of a compound depend on its mechanism of action and its specific targets within the cell. Environmental factors such as pH, temperature, and the presence of other molecules can influence the stability and efficacy of a compound .
特性
IUPAC Name |
N,N-dimethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28BNO3/c1-16(2)17(3,4)22-18(21-16)14-8-10-15(11-9-14)20-13-7-12-19(5)6/h8-11H,7,12-13H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRJKPSMQGEPHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640318 | |
| Record name | N,N-Dimethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627899-90-5 | |
| Record name | N,N-Dimethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-(Dimethylamino)propoxy]benzeneboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


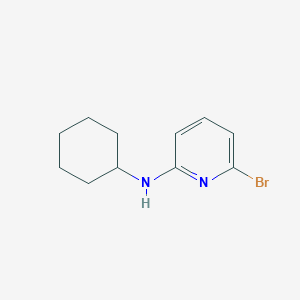
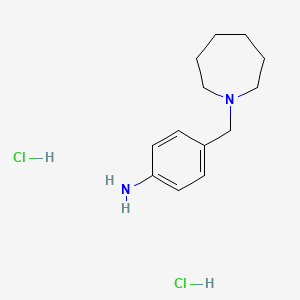
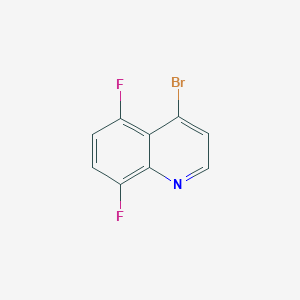
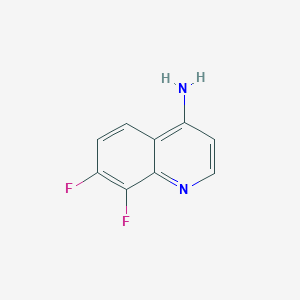
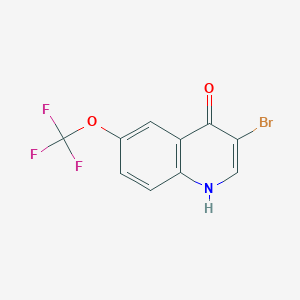
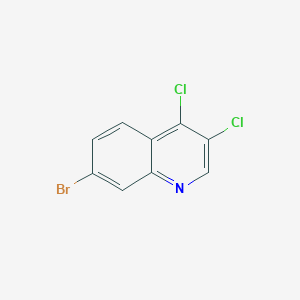
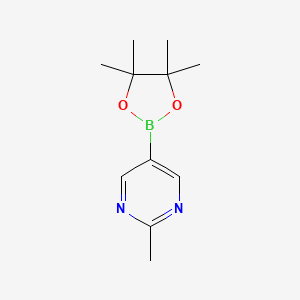
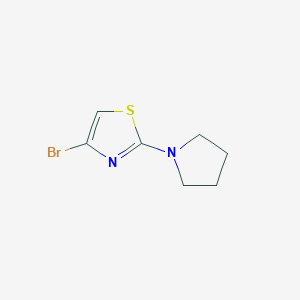
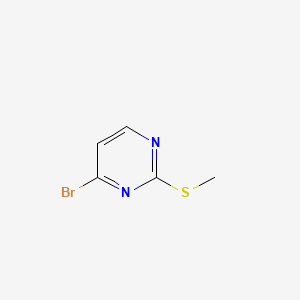


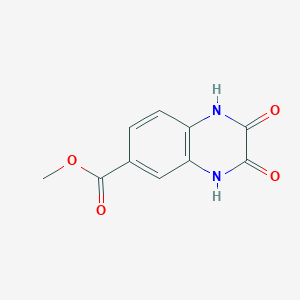
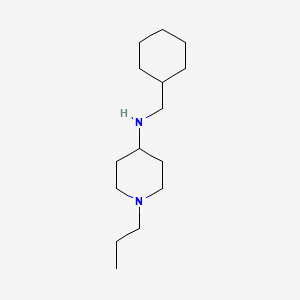
![2-chloro-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1371753.png)
